molecular formula C6H4F3NS2 B11759647 5-Trifluoromethylsulfanyl-1h-pyridine-2-thione

5-Trifluoromethylsulfanyl-1h-pyridine-2-thione

Cat. No.: B11759647
M. Wt: 211.2 g/mol
InChI Key: MPMSRVWDYGTHIR-UHFFFAOYSA-N
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Description

5-Trifluoromethylsulfanyl-1h-pyridine-2-thione is a heterocyclic compound with the molecular formula C6H4F3NS.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Trifluoromethylsulfanyl-1h-pyridine-2-thione typically involves the reaction of 2-bromo-5-(trifluoromethyl)pyridine with corresponding aromatic amines via a palladium-catalyzed amination reaction. The reaction is carried out in the presence of a Pd(dba)2/BINAP catalytic system .

Industrial Production Methods

The reaction conditions often involve controlled temperatures and the use of specific catalysts to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

5-Trifluoromethylsulfanyl-1h-pyridine-2-thione undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include chlorine gas for oxidation and various reducing agents for reduction reactions. The conditions typically involve controlled temperatures and the use of solvents such as methanol .

Major Products Formed

The major products formed from these reactions include sulfonyl chlorides, thiol derivatives, and substituted pyridine compounds .

Scientific Research Applications

5-Trifluoromethylsulfanyl-1h-pyridine-2-thione has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-Trifluoromethylsulfanyl-1h-pyridine-2-thione involves its interaction with specific molecular targets and pathways. The compound’s effects are primarily due to its ability to form stable complexes with metal ions and its reactivity towards nucleophiles and electrophiles .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Trifluoromethylsulfanyl-1h-pyridine-2-thione is unique due to its trifluoromethylsulfanyl group, which imparts distinct chemical properties such as increased stability and reactivity. This makes it a valuable compound in various chemical syntheses and industrial applications .

Properties

Molecular Formula

C6H4F3NS2

Molecular Weight

211.2 g/mol

IUPAC Name

5-(trifluoromethylsulfanyl)-1H-pyridine-2-thione

InChI

InChI=1S/C6H4F3NS2/c7-6(8,9)12-4-1-2-5(11)10-3-4/h1-3H,(H,10,11)

InChI Key

MPMSRVWDYGTHIR-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=S)NC=C1SC(F)(F)F

Origin of Product

United States

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